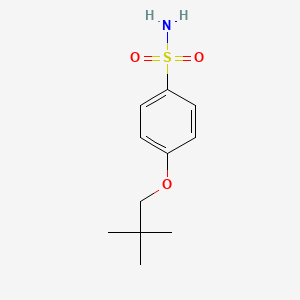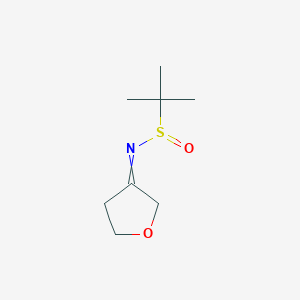![molecular formula C12H16F3N B13985819 (R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)
(R)-1-[4-(trifluoromethyl)phenyl]pentylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[4-(trifluoromethyl)phenyl]pentylamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-[4-(trifluoromethyl)phenyl]pentylamine typically involves the following steps:
Starting Material: The synthesis often begins with 4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-1-[4-(trifluoromethyl)phenyl]pentylamine may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other enantioselective methods to ensure high purity and yield.
Types of Reactions:
Oxidation: ®-1-[4-(trifluoromethyl)phenyl]pentylamine can undergo oxidation reactions, typically forming corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
®-1-[4-(trifluoromethyl)phenyl]pentylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-1-[4-(trifluoromethyl)phenyl]pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
®-1-[4-(trifluoromethyl)phenyl]ethanol: Another chiral compound with a similar trifluoromethyl-phenyl structure but with an alcohol group instead of an amine.
4-(trifluoromethyl)phenylamine: Lacks the pentyl chain but shares the trifluoromethyl-phenyl core structure.
Uniqueness: ®-1-[4-(trifluoromethyl)phenyl]pentylamine is unique due to its specific combination of a trifluoromethyl group, a phenyl ring, and a pentylamine chain, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and applications.
Propiedades
Fórmula molecular |
C12H16F3N |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
(1R)-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
InChI |
InChI=1S/C12H16F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8,11H,2-4,16H2,1H3/t11-/m1/s1 |
Clave InChI |
VVTYANDCCSCVJH-LLVKDONJSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC=C(C=C1)C(F)(F)F)N |
SMILES canónico |
CCCCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![3-Methyl-3,8-diaza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13985762.png)

![8-Formyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B13985769.png)



![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)




![Dimethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13985806.png)
